N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide
Overview
Description
N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with an acetyl group at the third position and a thienyl group attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide typically involves the following steps:
Acylation of 3-aminophenylacetone: The starting material, 3-aminophenylacetone, undergoes acylation with acetic anhydride to form N-(3-acetylphenyl)acetamide.
Formation of 3-(2-thienyl)propanoic acid: 2-Thiophene is subjected to a Friedel-Crafts acylation reaction with propanoic acid to yield 3-(2-thienyl)propanoic acid.
Amidation Reaction: The final step involves the coupling of N-(3-acetylphenyl)acetamide with 3-(2-thienyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thienyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and thienyl ring contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3-(2-furyl)propanamide: Similar structure but with a furan ring instead of a thienyl ring.
N-(3-acetylphenyl)-3-(2-pyridyl)propanamide: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-thiophen-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)12-4-2-5-13(10-12)16-15(18)8-7-14-6-3-9-19-14/h2-6,9-10H,7-8H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUIAYSGBINYMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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